

A Guide to the Purity and Performance of Disodium Oxalate Primary Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monosodium oxalate*

Cat. No.: *B1144325*

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking a reliable primary standard for redox titrations, this guide offers an objective comparison of commercially available disodium oxalate standards. This document provides a detailed analysis of product specifications derived from certificates of analysis, outlines a comprehensive experimental protocol for its principal application, and visualizes key chemical and procedural concepts.

Introduction: Monosodium vs. Disodium Oxalate as a Primary Standard

It is crucial to distinguish between **monosodium oxalate** (sodium hydrogen oxalate, NaHC_2O_4) and disodium oxalate (sodium oxalate, $\text{Na}_2\text{C}_2\text{O}_4$). While both are salts of oxalic acid, disodium oxalate is the widely recognized and utilized primary standard in analytical chemistry.^[1] Its stability, non-hygroscopic nature, and high purity make it an excellent choice for standardizing strong oxidizing agents like potassium permanganate. **Monosodium oxalate** is not commonly offered as a high-purity analytical standard. Therefore, this guide will focus exclusively on the comparison of disodium oxalate standards.

Comparative Analysis of Commercial Disodium Oxalate Standards

The following table summarizes the key specifications from the certificates of analysis of various commercially available disodium oxalate primary standards. These parameters are critical indicators of the purity and suitability of the standard for high-precision analytical work.

Parameter	Supplier A (ACS Grade)	Supplier B (Certified Reference Material)	Supplier C (ACS Reagent)	NIST RM 8040a
Assay (as Na ₂ C ₂ O ₄)	99.95 - 100.05%	≥ 99.5%	≥ 99.5%	99.975% (Non-certified value) [1]
Insoluble Matter	≤ 0.005%	Not Specified	Not Specified	Conforms to ACS specifications [1]
Loss on Drying at 105°C	≤ 0.01%	Not Specified	≤ 0.01% [2]	Not Specified
Chloride (Cl)	≤ 0.002%	Not Specified	Not Specified	Conforms to ACS specifications
Sulfate (SO ₄)	≤ 0.002%	Not Specified	Not Specified	Conforms to ACS specifications
Ammonium (NH ₄)	≤ 0.002%	Not Specified	Not Specified	Conforms to ACS specifications
Heavy Metals (as Pb)	≤ 0.002%	Not Specified	Not Specified	Conforms to ACS specifications
Iron (Fe)	≤ 0.001%	Not Specified	Not Specified	Conforms to ACS specifications
Potassium (K)	≤ 0.005%	Not Specified	Not Specified	Conforms to ACS specifications
Traceability	N/A	Traceable to NIST SRM	N/A	N/A
Certification	ACS Grade	Certified by BAM	ACS Reagent Grade	NIST Reference Material

Experimental Protocol: Standardization of Potassium Permanganate with Disodium Oxalate

The primary application of disodium oxalate as a standard is the standardization of potassium permanganate (KMnO_4) solutions. The following is a detailed protocol for this procedure.

Principle: In an acidic solution, oxalate ions are oxidized by permanganate ions to carbon dioxide, while the permanganate ions are reduced to manganese(II) ions. The reaction is autocatalytic, with the Mn^{2+} produced acting as a catalyst.

Reaction: $5 \text{Na}_2\text{C}_2\text{O}_4 + 2 \text{KMnO}_4 + 8 \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 5 \text{Na}_2\text{SO}_4 + 2 \text{MnSO}_4 + 10 \text{CO}_2 + 8 \text{H}_2\text{O}$ [3]

Apparatus and Reagents:

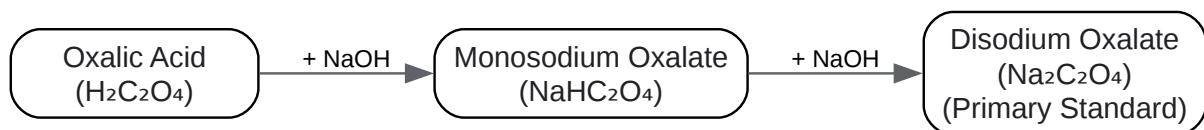
- Analytical balance
- Burette (50 mL)
- Volumetric flask (100 mL)
- Erlenmeyer flask (250 mL)
- Hot plate or water bath
- Thermometer
- Disodium oxalate primary standard (dried at 105-110°C)
- Potassium permanganate solution (approx. 0.1 N)
- Sulfuric acid (H_2SO_4), concentrated
- Deionized water

Procedure:

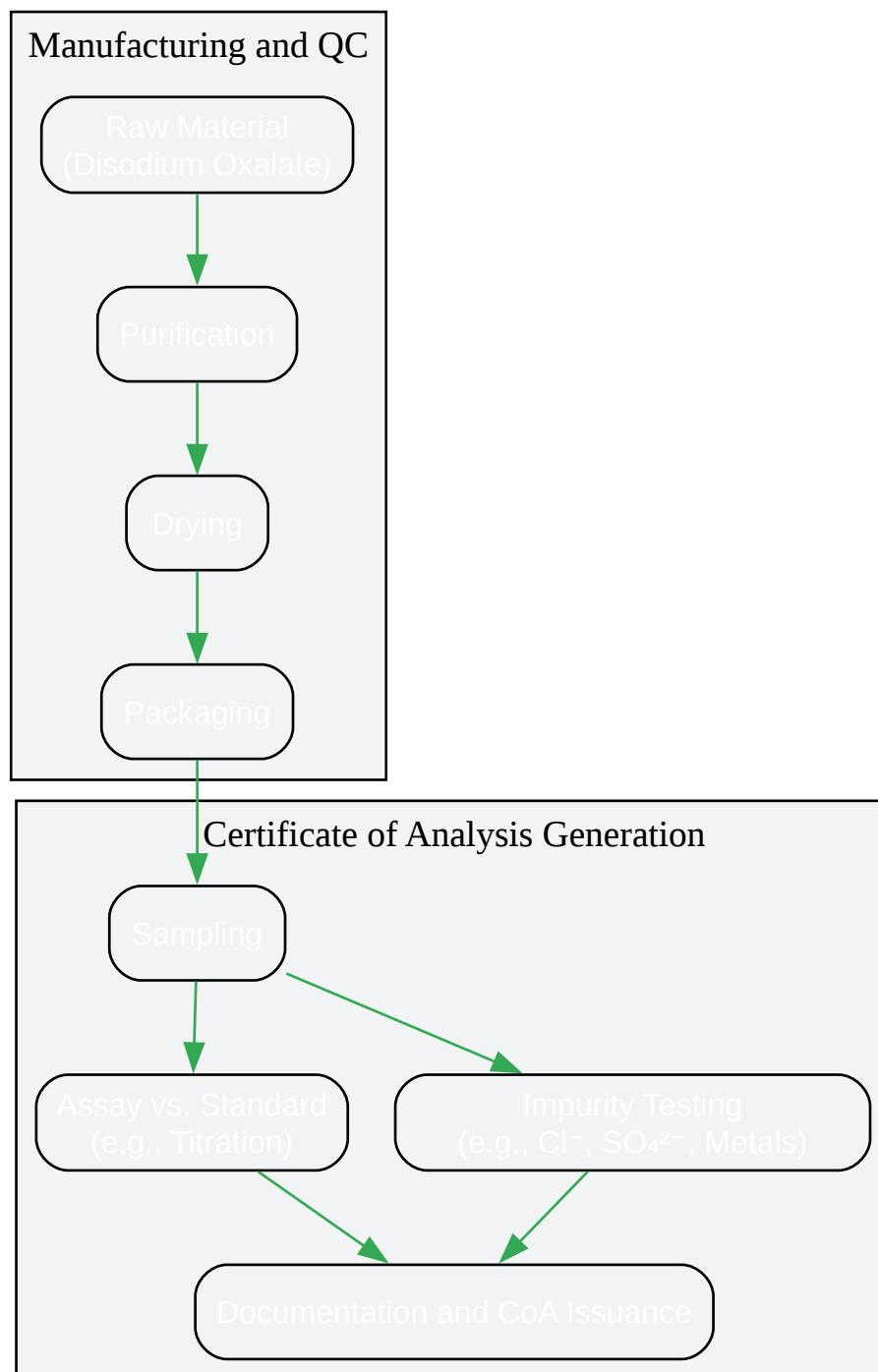
- Preparation of Standard Sodium Oxalate Solution:
 - Accurately weigh approximately 0.67 g of dried disodium oxalate into a 100 mL volumetric flask.

- Dissolve the solid in a small amount of deionized water.
- Once dissolved, dilute to the mark with deionized water and mix thoroughly.

- Titration:
 - Pipette 10.0 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.
 - Add approximately 50 mL of 1 M sulfuric acid to the flask.
 - Gently heat the solution to 55-60°C.[\[4\]](#) It is crucial to maintain this temperature throughout the titration to ensure a complete and rapid reaction.[\[1\]](#)
 - Titrate the hot solution with the potassium permanganate solution from the burette. Add the permanganate solution dropwise, stirring continuously. The pink color of the permanganate will disappear as it reacts with the oxalate.
 - The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds, indicating a slight excess of permanganate.[\[4\]](#)
 - Record the volume of potassium permanganate solution used.
 - Repeat the titration at least two more times to ensure concordant results.


Calculation of Potassium Permanganate Normality:

Normality of KMnO_4 (N) = (Weight of $\text{Na}_2\text{C}_2\text{O}_4$ (g) / Equivalent weight of $\text{Na}_2\text{C}_2\text{O}_4$) / Volume of KMnO_4 solution (L)


The equivalent weight of $\text{Na}_2\text{C}_2\text{O}_4$ is 67.00 g/eq.

Visualizing Chemical Relationships and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Relationship between Oxalic Acid and its Sodium Salts.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. titrations.info [titrations.info]
- 3. noblesciencepress.org [noblesciencepress.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [A Guide to the Purity and Performance of Disodium Oxalate Primary Standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1144325#certificate-of-analysis-for-monosodium-oxalate-standard>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com